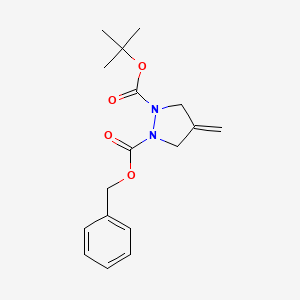

1-Boc-2-cbz-4-methylene-pyrazolidine

Description

Significance of Pyrazolidine (B1218672) Scaffolds in Contemporary Chemical Synthesis

Pyrazolidine and its partially unsaturated counterpart, pyrazoline, are foundational structures in modern organic chemistry. mdpi.com Their utility stems from their conformational flexibility and the presence of multiple sites for functionalization, allowing for the creation of a diverse array of molecular architectures. These scaffolds are integral to the synthesis of various biologically active compounds, including those with anti-inflammatory, analgesic, and anticancer properties. mdpi.comnih.gov The development of efficient synthetic methods, such as [3+2] cycloaddition reactions of azomethine imines, has further expanded the accessibility and application of pyrazolidine derivatives. total-synthesis.com

The pyrazole (B372694) scaffold, a related aromatic heterocycle, is found in numerous commercial drugs, highlighting the therapeutic potential of this class of compounds. mdpi.commasterorganicchemistry.com Pyrazolidines, as saturated analogs, offer a three-dimensional structure that is highly desirable in drug design for optimizing interactions with biological targets.

Structural Attributes and Conformational Analysis of N-Protected Pyrazolidine Systems

The introduction of protecting groups on the nitrogen atoms of the pyrazolidine ring is a common strategy to control reactivity and stereochemistry during synthetic transformations. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are two of the most widely used N-protecting groups in organic synthesis. total-synthesis.comnih.gov

The conformational behavior of the pyrazolidine ring is influenced by the nature of the substituents on the nitrogen and carbon atoms. The five-membered ring is not planar and typically adopts an envelope or twist conformation to minimize steric strain. nih.gov The presence of bulky protecting groups like Boc and Cbz significantly impacts the ring's conformational preferences and the orientation of other substituents. csic.es The relative stereochemistry of the substituents is often controlled by directing the approach of reagents to the less sterically hindered face of the ring. mdpi.com

Computational studies and NMR spectroscopy are powerful tools for the conformational analysis of these systems, providing insights into the preferred spatial arrangement of the atoms. nih.govresearchgate.net For instance, studies on proline analogs with varying ring sizes have shown that the ring pucker and the cis-trans isomerism of the amide bonds are highly dependent on the ring structure and the substituents. mdpi.com

Positioning of 1-Boc-2-Cbz-4-Methylene-Pyrazolidine within Advanced Pyrazolidine Chemistry

The compound this compound is a highly functionalized pyrazolidine derivative that embodies several key features of advanced heterocyclic chemistry. The presence of both Boc and Cbz protecting groups offers orthogonal protection, allowing for the selective removal of one group while the other remains intact. total-synthesis.comnih.gov This is a crucial feature in multi-step synthesis, enabling the sequential functionalization of the two nitrogen atoms.

The exocyclic methylene (B1212753) group at the C4 position is a particularly important feature. This reactive alkene moiety can participate in a variety of chemical transformations, including cycloaddition reactions, which are powerful methods for constructing complex polycyclic systems. mdpi.comrsc.org For example, the methylene group can act as a dipolarophile in 1,3-dipolar cycloadditions or as a dienophile in [4+2] cycloadditions (Diels-Alder reactions). mdpi.com This reactivity allows for the elaboration of the pyrazolidine core into more complex spirocyclic or fused-ring systems, which are of significant interest in medicinal chemistry. mdpi.com

The strategic placement of the Boc and Cbz groups, along with the reactive methylene functionality, positions this compound as a versatile intermediate for the synthesis of novel and complex heterocyclic compounds with potential applications in various fields of chemical science.

Propriétés

IUPAC Name |

1-O-benzyl 2-O-tert-butyl 4-methylidenepyrazolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-13-10-18(19(11-13)16(21)23-17(2,3)4)15(20)22-12-14-8-6-5-7-9-14/h5-9H,1,10-12H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBBYQDOFMVSTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=C)CN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90514222 | |

| Record name | Benzyl tert-butyl 4-methylidenepyrazolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503072-28-4 | |

| Record name | Benzyl tert-butyl 4-methylidenepyrazolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Protected Pyrazolidine Derivatives

[3+2] Cycloaddition Approaches to Pyrazolidine (B1218672) Formation

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, stands as a powerful and atom-economical method for constructing five-membered rings. This approach involves the reaction of a 1,3-dipole with a dipolarophile (an olefinic partner). For pyrazolidine synthesis, azomethine imines are the most common 1,3-dipoles, reacting with alkenes to directly form the pyrazolidine skeleton. organic-chemistry.org These reactions are often concerted, allowing for a high degree of stereochemical control. organic-chemistry.org

The enantioselective synthesis of pyrazolidines can be effectively achieved through asymmetric [3+2] cycloadditions. This is accomplished by using chiral catalysts, chiral auxiliaries, or chiral reactants. organic-chemistry.orgresearchgate.net Transition metal catalysts and organocatalysts have been successfully employed to induce high enantioselectivity in the reaction between azomethine imines and various olefinic partners. organic-chemistry.org

For instance, C,N-cyclic azomethine imines have been shown to react with aryl allenes under catalyst-free conditions in the presence of zinc acetate (B1210297) to afford functionalized fused pyrazolidine structures with excellent diastereoselectivities and efficient axial-to-central chirality transfer. nih.gov Similarly, the reaction of azomethine imines with allenoates can be catalyzed by chiral phosphines, proceeding in a highly regioselective manner to yield pyrazolidine adducts. nih.gov The use of chiral prolinol silyl (B83357) ether as an organocatalyst in the [3+2] cycloaddition of azomethine imines with aldehydes also leads to products with high diastereo- and enantioselectivities. nih.gov

The versatility of this method is demonstrated by the range of dipolarophiles that can be used, from electron-deficient to electron-rich alkenes. organic-chemistry.org The reaction of azomethine imines with oxacyclic allenes, for example, gives rise to pyrazolidine cycloadducts with good to excellent diastereoselectivity. nih.gov

| 1,3-Dipole | Olefinic Partner | Catalyst/Conditions | Key Finding | Reference |

|---|---|---|---|---|

| C,N-Cyclic Azomethine Imine | Aryl Allene (B1206475) | Zinc Acetate | High regioselectivity and excellent diastereoselectivity (>20:1 dr). | nih.gov |

| Cyclic Azomethine Imine | Allenoates | Chiral Phosphine (B1218219) | Highly regioselective formation of adducts. | nih.gov |

| Azomethine Imine | Aldehydes | Chiral Prolinol Silyl Ether | High diastereo- and enantioselectivities. | nih.gov |

| Azomethine Imine | Oxacyclic Allenes | Thermal | Good to excellent diastereoselectivity. | nih.gov |

Acylhydrazones serve as important precursors for generating 1,3-dipoles for cycloaddition reactions. N-Boc-hydrazones, for example, can undergo allylation followed by a palladium-catalyzed carbo-amination reaction, which provides an entry to spiro-pyrazolidinyl-oxindoles. nih.gov While not a direct [3+2] cycloaddition of the acylhydrazone itself, this transformation showcases how these precursors are utilized in cyclization cascades that result in the pyrazolidine ring. The initial hydrazone serves as a linchpin for assembling the necessary components for the subsequent ring-forming reaction.

Trimethylsilyldiazomethane (B103560) ((CH₃)₃SiCHN₂) is a commercially available and safer alternative to the explosive diazomethane (B1218177) gas for various chemical transformations, including cycloadditions. beilstein-journals.orgorganic-chemistry.org It is a stable liquid that can be used to synthesize optically active pyrazolines, which are direct precursors to pyrazolidines. beilstein-journals.org

The 1,3-dipolar cycloaddition of trimethylsilyldiazomethane with acrylates derived from a chiral auxiliary, such as a camphorsultam, proceeds in good yield and with high diastereoselectivity. beilstein-journals.org The initial cycloadducts are Δ¹-pyrazolines, which can be readily desilylated to form the more stable Δ²-pyrazolines. beilstein-journals.org These pyrazoline products can then be reduced to the corresponding saturated pyrazolidine ring system. This method represents an efficient route for the synthesis of optically active pyrazolidines and their derivatives. beilstein-journals.org

Achieving control over regioselectivity and diastereoselectivity is a central theme in 1,3-dipolar cycloaddition chemistry. The outcome of the reaction can be influenced by the nature of the dipole, the dipolarophile, and the reaction conditions, including the choice of catalyst.

Dipolarophile-controlled regioselectivity has been demonstrated as a switchable strategy. For example, the reaction of an in situ-generated azomethine ylide with different types of dipolarophiles can lead to distinct regioisomers. The Frontier Molecular Orbital (FMO) theory is often used to rationalize the observed regioselectivity, classifying reactions based on the relative energies of the HOMO of the dipole and the LUMO of the dipolarophile.

In the synthesis of pyrazoles from tosylhydrazones (which generate diazo compounds in situ) and nitroalkenes, 2D NMR techniques and DFT calculations have been used to confirm the regioselectivity of the transformation, which leads selectively to 3,4-diaryl products. The thermal [3+2] cycloaddition of cyclic azomethine imines with α-substituted allenoates also occurs in a highly regioselective manner. nih.gov These strategies, while often targeting pyrazole (B372694) or pyrazoline synthesis, establish fundamental principles of selectivity that are directly applicable to the synthesis of highly substituted pyrazolidines.

| Factor | Description | Example | Reference |

|---|---|---|---|

| Dipolarophile Control | The structure of the dipolarophile dictates the regiochemical outcome. | Switching between different electron-deficient alkenes leads to different N-fused pyrrolidinyl spirooxindoles. | |

| Catalyst Control | Chiral catalysts (metal-based or organocatalysts) direct the stereochemical pathway. | Cu(I)-catalyzed cycloaddition of azomethine imines with acetylenic dipolarophiles. | nih.gov |

| Theoretical Models | FMO and DFT calculations predict and explain regio- and stereoselectivity. | Analysis of the reaction between azomethine ylides and acrylonitriles to predict product structure. | |

| In Situ Generation | In situ generation of the dipole from a stable precursor can control reactivity. | Diazo compounds generated from tosylhydrazones reacting with nitroalkenes. |

Cyclization Reactions from Hydrazine (B178648) and Hydrazide Precursors

The formation of the pyrazolidine ring through the cyclization of linear precursors is a foundational approach in heterocyclic chemistry. This strategy typically involves the reaction of a hydrazine or its derivative with a bifunctional electrophile containing a three-carbon chain.

A classic and direct method for synthesizing the pyrazolidine ring is the cyclocondensation of hydrazines with 1,3-dihalopropanes. organic-chemistry.orgresearchgate.net This reaction involves the double N-alkylation of the hydrazine derivative, where the two nitrogen atoms act as nucleophiles, displacing the halides to form the five-membered ring.

This method has been adapted using modern synthetic techniques. For instance, the direct synthesis of pyrazolidine derivatives through the double alkylation of hydrazines with alkyl dihalides or ditosylates can be achieved effectively in aqueous media under microwave irradiation. organic-chemistry.orgresearchgate.net This environmentally friendly protocol often proceeds in a single step and eliminates the need for expensive catalysts or phase-transfer agents. organic-chemistry.org The use of microwave heating can significantly reduce reaction times, for example, to as little as 20 minutes at 120 °C. organic-chemistry.org This approach is applicable to a range of hydrazine derivatives and dihaloalkanes, providing a versatile entry into the pyrazolidine scaffold. researchgate.net

Catalytic Approaches in Pyrazolidine Synthesis

Organocatalytic Protocols for Enantioselective Pyrazolidine Synthesis

Organocatalysis has emerged as a robust platform for the asymmetric synthesis of pyrazolidines, offering a metal-free alternative that often provides high levels of stereocontrol. These methods typically involve the activation of substrates by small organic molecules, such as chiral amines or Brønsted acids, to facilitate key bond-forming reactions.

Pyrrolidine-Catalyzed Additions and Cyclizations

Pyrrolidine (B122466) and its derivatives have proven to be effective catalysts for the synthesis of pyrazolidines through cascade reactions. One prominent strategy involves the reaction of α,β-unsaturated aldehydes with disubstituted hydrazines. In the presence of pyrrolidine as an organocatalyst, a domino aza-Michael/hemiacetal sequence can be initiated. beilstein-journals.org This approach has been shown to produce a range of achiral pyrazolidine derivatives with good yields, often up to 90%, and excellent diastereoselectivities (>20:1 dr). beilstein-journals.org

The proposed mechanism for this transformation involves the formation of an iminium ion intermediate from the α,β-unsaturated aldehyde and the chiral amine catalyst. This is followed by a nucleophilic aza-Michael attack by the hydrazine, which, after hydrolysis, yields a Michael-aldehyde intermediate. This intermediate then undergoes an intramolecular cyclization to form the stable 3-hydroxypyrazolidine product. nih.gov The use of chiral diarylprolinol silyl ether catalysts in these reactions allows for the synthesis of enantioenriched pyrazolidines with high yields and exceptional enantioselectivities (up to 99% ee). beilstein-journals.orgnih.gov

This metal-free, catalytic 1,4-specific cascade transformation is highly efficient, providing direct access to functionalized 3-hydroxypyrazolidine derivatives in a single step. nih.govchemistryviews.org The choice of protecting groups on the hydrazine nucleophile is critical; di-1,2-N-protected hydrazines, such as di-tert-butoxycarbonyl (Boc)-protected hydrazine, favor the desired 1,4-addition pathway. nih.gov In contrast, monoprotected hydrazines tend to result predominantly in 1,2-addition, leading to hydrazone formation. nih.gov

Table 1: Pyrrolidine-Catalyzed Synthesis of 3-Hydroxypyrazolidine Derivatives Data sourced from multiple studies. beilstein-journals.orgnih.gov

| Aldehyde Substrate | Hydrazine Reagent | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Cinnamic aldehyde | Di-1,2-N-Boc-hydrazine | (S)-Diphenylprolinol TMS ether | 86 | >20:1 | 99 |

| (E)-4-Nitro-cinnamaldehyde | Di-1,2-N-Boc-hydrazine | (S)-Diphenylprolinol TMS ether | 85 | >20:1 | 98 |

| (E)-2-Methyl-cinnamaldehyde | Di-1,2-N-Boc-hydrazine | (S)-Diphenylprolinol TMS ether | 80 | >20:1 | 99 |

| Crotonaldehyde | Di-1,2-N-Boc-hydrazine | Pyrrolidine | 90 | >20:1 | N/A (achiral) |

Brønsted Acid Organocatalysis in Asymmetric Cycloadditions

Chiral Brønsted acids, particularly those derived from phosphoric acid, have been successfully employed in the enantioselective synthesis of pyrazolidines via [3+2] cycloaddition reactions. researchgate.netkaust.edu.sa This metal-free approach typically involves the reaction of hydrazones with alkenes. kaust.edu.sanih.gov The Brønsted acid catalyst activates the hydrazone, facilitating its transformation into an azomethine imine 1,3-dipole through prototropy. researchgate.net This reactive intermediate then undergoes a cycloaddition with an alkene to furnish the pyrazolidine ring system.

The acidity of the Brønsted acid catalyst is a critical factor for catalytic efficiency. researchgate.net Highly acidic chiral N-triflylphosphoramides have demonstrated high efficacy in promoting these cycloadditions with excellent enantioselectivity. researchgate.net In contrast, less acidic phosphoric acids are generally ineffective. researchgate.net Density functional theory (DFT) calculations have suggested that the reaction proceeds through the protonation of the hydrazone by the N-triflylphosphoramide, forming a reactive hydrazonium-phosphoramide ion-pair complex. researchgate.net This ion pair readily engages in the [3+2] cycloaddition with alkenes.

This methodology provides a general and efficient route to optically active pyrazolidine derivatives, which are valuable precursors for the synthesis of other important compounds like pyrazolines and 1,3-diamines. researchgate.netkaust.edu.sanih.gov

Table 2: Chiral Brønsted Acid-Catalyzed [3+2] Cycloaddition for Pyrazolidine Synthesis Representative data illustrating the scope of the reaction. kaust.edu.sanih.gov

| Hydrazone Substrate | Alkene Substrate | Catalyst Type | Yield (%) | Enantiomeric Excess (ee, %) |

| N-Benzoylhydrazone of Benzaldehyde | Ethyl vinyl ether | Chiral Phosphoric Acid | 95 | 96 |

| N-Benzoylhydrazone of Acetaldehyde | Styrene | Chiral Phosphoric Acid | 88 | 92 |

| N-Acylhydrazone | Various Alkenes | Chiral N-triflylphosphoramide | High | High |

Metal-Catalyzed Methodologies for Diverse Pyrazolidine Scaffolds

Transition metal catalysis offers a powerful and versatile platform for the synthesis of pyrazolidine derivatives. Catalysts based on palladium, zirconium, and gold have been developed to facilitate a variety of transformations, including carboaminations, cycloadditions, and hydroaminations, leading to a wide range of pyrazolidine structures.

Palladium-Catalyzed Carboamination and Carboetherification

Palladium-catalyzed reactions have been effectively used to construct five-membered N-heterocycles, including pyrazolidines. organic-chemistry.org The palladium-catalyzed carboamination of alkenes provides a convergent route to these structures. umich.edu A catalyst system comprising palladium(II) acetate (Pd(OAc)₂) and a suitable phosphine ligand, such as S-Phos, can efficiently catalyze the reaction between aryl chlorides and alkenes bearing a pendant hydrazine moiety. organic-chemistry.org This method is advantageous as it minimizes common side reactions like N-arylation and prevents the formation of regioisomeric mixtures. organic-chemistry.org While much of the development in enantioselective palladium-catalyzed carboamination has focused on the synthesis of pyrrolidines, the fundamental principles are applicable to pyrazolidine synthesis. nih.govnih.gov These reactions are believed to proceed via the intramolecular insertion of an alkene into a palladium-nitrogen bond. nih.gov

Chiral Zirconium-Catalyzed Asymmetric Intramolecular Cycloadditions

A significant advancement in pyrazolidine synthesis was the development of the first catalytic asymmetric intramolecular [3+2] cycloaddition of hydrazones with olefins, utilizing a chiral zirconium catalyst. acs.orgnih.gov This method provides an efficient route to bicyclic pyrazolidine derivatives with high diastereo- and enantioselectivity.

The catalyst is typically prepared in situ from zirconium tetra-tert-butoxide (Zr(OtBu)₄) and a chiral binaphthol (BINOL) derivative, such as (R)-3,3'-dibromo-1,1'-bi-2-naphthol. acs.org The addition of an alcohol like propanol (B110389) has been shown to dramatically improve both the yield and the enantioselectivity of the reaction. acs.org The reaction proceeds under mild conditions and tolerates a variety of functional groups on the hydrazone/olefin substrate, including thioacetals and ethers. acs.org The resulting pyrazolidine products can be readily converted into valuable chiral 1,3-diamines through N-N bond cleavage. acs.org

Table 3: Chiral Zirconium-Catalyzed Asymmetric Intramolecular [3+2] Cycloaddition Data from Kobayashi et al. acs.org

| Substrate (Acylhydrazone/Olefin) | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| 1a (from 3-methylcitronellal) | (R)-3,3'-Br₂BINOL | 95 | 91 |

| 1g (ether-type) | (R)-3,3'-Br₂BINOL | 94 | 90 |

| 1h (aromatic ring) | (R)-3,3'-Br₂BINOL | 93 | 92 |

Gold(I)-Catalyzed Hydroaminations and Cycloaddition Reactions

Gold(I) catalysts have emerged as powerful tools for the enantioselective synthesis of heterocycles through the addition of heteroatom nucleophiles to allenes. nih.govscispace.com This methodology has been successfully applied to the synthesis of chiral pyrazolidines via the hydroamination of allenes with hydrazine derivatives. nih.gov

The reaction is catalyzed by chiral biarylphosphinegold(I) complexes. scispace.com The choice of protecting groups on the hydrazine is crucial for achieving high enantioselectivity. While mono-Boc protected hydrazines react, they typically result in low enantiomeric excess. nih.govscispace.com However, employing a second, sterically differentiating protecting group, such as a mesitylenesulfonyl group, significantly improves the enantioselectivity. nih.gov The use of ligands like DTBM-Segphos can lead to the formation of pyrazolidine products in excellent enantiomeric excess (up to 97% ee). nih.gov This method allows for rapid access to differentially protected chiral vinyl pyrazolidines, which are versatile synthetic intermediates. scispace.com Gold(I) has also been shown to catalyze the cycloaddition of diaziridines to alkynes, which, after an intramolecular hydroamination, furnishes 3-pyrazolines, close structural relatives of pyrazolidines. nih.gov

Table 4: Gold(I)-Catalyzed Enantioselective Hydroamination of Allenes Data from Toste et al. nih.gov

| Allene Substrate | Hydrazine Reagent | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| Homo-allenic hydrazine | Di-protected (Boc/Ms) | (R)-Xylyl-P-Phos | 85 | 88 |

| Methyl substituted allene | Di-protected (Boc/Ms) | DTBM-Segphos | 90 | 99 |

| Cyclohexyl substituted allene | Di-protected (Boc/Ms) | DTBM-Segphos | 88 | 95 |

Nickel(II)-Catalyzed Asymmetric [3+2] Cycloadditions

The construction of chiral five-membered rings through [3+2] cycloaddition reactions is a cornerstone of modern synthetic chemistry. Among the various catalytic systems developed, those based on nickel(II) have emerged as particularly effective for the synthesis of enantioenriched pyrazolidines and related heterocyclic structures. These methods often provide high levels of stereocontrol, allowing for the creation of multiple contiguous stereocenters in a single step.

A notable advancement in this area involves the use of chiral Ni(II) complexes in conjunction with N,N'-dioxide ligands to catalyze the asymmetric [3+2] cycloaddition of α-diazo pyrazoleamides with 2-siloxy-1-alkenes. researchgate.net This approach leads to the formation of dihydrofuran O,O-acetal derivatives, which are valuable precursors to a variety of heterocyclic compounds. The reaction proceeds under mild conditions and is characterized by its high efficiency, affording the desired products in good yields (up to 90%) and with excellent enantioselectivity (up to 99% ee). researchgate.net The key to this transformation is the in situ generation of a chiral nickel carbenoid intermediate, which then undergoes an enantioselective cycloaddition. researchgate.net

Similarly, chiral C₂-symmetric bipyridine-N,N'-dioxide ligands paired with nickel(II) triflate (Ni(OTf)₂) have been successfully employed in the [3+2] cycloaddition of azomethine imines with α,β-unsaturated 2-acyl imidazoles. acs.org This methodology yields optically active fused pyrazolidines with three contiguous stereogenic centers. The reactions are high-yielding (80-98%) and exhibit high diastereoselectivity (>20:1 dr), with enantiomeric excesses reaching up to 99%. acs.org The practicality of this method is further highlighted by successful gram-scale synthesis and subsequent derivative transformations. acs.org

The versatility of nickel(II) catalysis is also demonstrated in the formal [3+2] cycloaddition between N-substituted indoles and donor-acceptor cyclopropanes. mdpi.comresearchgate.net This reaction, catalyzed by a system such as Ni(ClO₄)₂·6H₂O and rac-BINAP, produces cyclopenta[b]indoles with high regioselectivity and diastereoselectivity (up to 93% yield and 8.6:1 dr). mdpi.comresearchgate.net Mechanistic studies using ESI-MS have been instrumental in identifying the reactive intermediates in these Ni(II)-catalyzed processes. researchgate.net

| Reactants | Catalyst System | Product Type | Yield | Enantioselectivity (ee) | Diastereoselectivity (dr) |

| α-Diazo pyrazoleamides and 2-siloxy-1-alkenes | Chiral N,N'-dioxide-Ni(II) complex | Dihydrofuran O,O-acetal derivatives | Up to 90% | Up to 99% | - |

| Azomethine imines and α,β-unsaturated 2-acyl imidazoles | Ni(OTf)₂ with C₂-symmetric bipyridine-N,N'-dioxide ligands | Fused pyrazolidines | 80-98% | 28-99% | >20:1 |

| N-Substituted indoles and donor-acceptor cyclopropanes | Ni(ClO₄)₂·6H₂O with rac-BINAP | Cyclopenta[b]indoles | Up to 93% | - | Up to 8.6:1 |

One-Pot and Multicomponent Synthesis Strategies for Pyrazolidines

One-pot and multicomponent reactions (MCRs) represent highly efficient and atom-economical approaches to the synthesis of complex molecules from simple starting materials in a single synthetic operation. These strategies are particularly valuable for the construction of pyrazolidine and pyrazole libraries, as they allow for the rapid generation of molecular diversity. acs.org

An example of a multicomponent approach is the synthesis of pyrazoloquinolizinones through a three-component condensation of 5-aminopyrazoles, aromatic aldehydes, and cyclic 1,3-diketones. nih.gov This reaction is effectively carried out under strongly basic conditions with controlled microwave heating. nih.gov A key feature of this transformation is an unusual base-mediated ring-opening and recyclization of the cyclic 1,3-diketone moiety. nih.gov

The synthesis of pyranopyrazoles can also be achieved through one-pot multicomponent strategies. researchgate.netresearchgate.net For instance, a four-component reaction of an aromatic aldehyde, ethyl acetoacetate, phenylhydrazine, and malononitrile (B47326) in the presence of a suitable catalyst can efficiently produce pyranopyrazole derivatives. researchgate.net Another efficient method utilizes a magnetically recoverable Cu²⁺ doped Ni-Zn nanoferrite catalyst for the synthesis of pyrano[2,3-c]pyrazoles from ethyl acetoacetate, hydrazine hydrate, aromatic aldehydes, and malononitrile. researchgate.net This process is noted for its clean workup and high yields in a short reaction time. researchgate.net

Furthermore, enzymatic catalysis has been applied to the one-pot synthesis of 1,3,5-trisubstituted pyrazoles. acs.org A system utilizing immobilized Thermomyces lanuginosus lipase (B570770) (TLL) on a metal-organic framework catalyzes the reaction of phenylhydrazines, nitroolefins, and benzaldehydes to afford the desired products in yields ranging from 49% to 90%. acs.org

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Three-component | 5-Aminopyrazoles, aromatic aldehydes, cyclic 1,3-diketones | Strong base, microwave heating | Pyrazoloquinolizinones |

| Four-component | Aromatic aldehyde, ethyl acetoacetate, phenylhydrazine, malononitrile | Various (acidic, alkaline, nanometals, ionic liquids) | Pyranopyrazoles |

| Four-component | Ethyl acetoacetate, hydrazine hydrate, aromatic aldehydes, malononitrile | Cu²⁺ doped Ni-Zn nanoferrite | Pyrano[2,3-c]pyrazoles |

| Three-component | Phenylhydrazines, nitroolefins, benzaldehydes | Immobilized Thermomyces lanuginosus lipase (TLL) | 1,3,5-Trisubstituted pyrazoles |

Specific Synthetic Strategies for 4 Methylene Pyrazolidine Architectures

Introduction of the Methylene (B1212753) Moiety via Directed Olefination

Directed olefination reactions are the cornerstone for converting a ketone into an alkene with absolute positional control. For the synthesis of 4-methylene-pyrazolidines from their 4-oxo counterparts, the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are the most prominent and effective methods. libretexts.orgwikipedia.org

The Wittig Reaction: This reaction utilizes a phosphorus ylide, typically a triphenyl phosphonium (B103445) ylide, to react with a ketone or aldehyde. wikipedia.orgnih.gov For the specific task of introducing a simple methylene group, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) is the reagent of choice. wikipedia.org The reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl group to form a transient four-membered oxaphosphetane intermediate. organic-chemistry.orgmasterorganicchemistry.com This intermediate rapidly decomposes to form the desired alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. masterorganicchemistry.com

The general protocol for synthesizing 1-Boc-2-cbz-4-methylene-pyrazolidine via the Wittig reaction would involve the in situ generation of the ylide by deprotonating methyltriphenylphosphonium (B96628) bromide with a strong base (e.g., n-butyllithium or sodium amide) followed by the addition of the 1-Boc-2-cbz-pyrazolidin-4-one precursor dissolved in an aprotic solvent like tetrahydrofuran (B95107) (THF). masterorganicchemistry.comresearchgate.net

The Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used alternative to the Wittig reaction, often favored for its operational simplicity and the ease of removing its water-soluble phosphate (B84403) byproduct. wikipedia.orgslideshare.net This method employs a phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester (e.g., diethyl methylphosphonate) with a base. youtube.com These carbanions are generally more nucleophilic than Wittig ylides and can react efficiently even with sterically hindered ketones. nrochemistry.com The reaction mechanism is similar to the Wittig reaction, involving nucleophilic attack on the carbonyl, formation of an intermediate, and elimination to yield the alkene. wikipedia.org

A key advantage of the HWE reaction is its ability to provide stereocontrol in the formation of substituted alkenes, typically favoring the (E)-isomer due to thermodynamic equilibration of intermediates. wikipedia.org While this is not a factor for the synthesis of a terminal methylene group, the principles are crucial for producing substituted alkylidene derivatives.

| Reaction | Reagent | Typical Base | Solvent | Key Features |

| Wittig Reaction | Methyltriphenylphosphonium bromide | n-BuLi, NaNH₂, KHMDS | THF, Ether | Forms stable triphenylphosphine oxide byproduct. masterorganicchemistry.com |

| HWE Reaction | Diethyl methylphosphonate | NaH, KOtBu, DBU | THF, DMF | Water-soluble phosphate byproduct simplifies purification. wikipedia.org |

Tandem Reaction Sequences Leading to 4-Methylene-Pyrazolidine Frameworks

Tandem, or cascade, reactions offer a powerful strategy for increasing molecular complexity in a single synthetic operation, improving efficiency by reducing the number of intermediate purification steps. nih.gov While specific tandem sequences leading directly to 4-methylene-pyrazolidines are not extensively documented, one can conceptualize such a process based on known methodologies.

A plausible approach would involve a tandem Michael addition/intramolecular olefination sequence. For instance, a suitably substituted hydrazine (B178648) could react with an acrylate (B77674) derivative that also contains a phosphonate or phosphonium ylide precursor. The initial step would be a Michael addition to form the pyrazolidinone ring, followed by an intramolecular Horner-Wadsworth-Emmons or Wittig reaction to form the exocyclic methylene group. A related multicomponent reaction involving an Ugi reaction followed by an intramolecular HWE has been used to synthesize substituted pyrrolidinones and pyridines, demonstrating the feasibility of such cascade processes. researchgate.net

Another potential tandem approach is the [3+2] cycloaddition of an azomethine imine (a 1,3-dipole) with an allene (B1206475) that possesses a suitable activating group. This would directly construct the pyrazolidine (B1218672) ring, and the allene partner could be chosen to bear or be converted into the desired methylene functionality.

Stereocontrolled Approaches for Exocyclic Methylene Group Installation

When synthesizing substituted analogs (e.g., 4-ethylidene-pyrazolidines), controlling the geometry of the newly formed double bond (E/Z isomerism) becomes critical. The HWE reaction is particularly notable for its inherent stereoselectivity.

Classical HWE Conditions: Typically employ bases like sodium hydride (NaH) and lead predominantly to the thermodynamically more stable (E)-alkene. nih.gov This selectivity arises from the reversibility of the initial addition steps, allowing the intermediates to equilibrate to the most stable arrangement before elimination. wikipedia.org

Still-Gennari Modification: To achieve the (Z)-alkene, the Still-Gennari modification is employed. This variant uses phosphonates with electron-withdrawing groups (like trifluoroethyl esters) and strong, non-equilibrating base conditions (e.g., KHMDS in THF at -78°C). youtube.comnrochemistry.com The electron-withdrawing groups accelerate the elimination step, making it faster than the equilibration of intermediates, thus locking in the kinetically favored (Z)-geometry. youtube.com

While these principles apply to substituted alkenes, achieving stereocontrol relative to existing chiral centers on the pyrazolidine ring during the olefination of a chiral 4-oxopyrazolidine is a more complex challenge. The facial selectivity of the nucleophilic attack by the ylide or phosphonate carbanion would be influenced by the steric and electronic nature of the nitrogen substituents (Boc and Cbz) and the conformation of the pyrazolidine ring. Diastereoselective olefination reactions are known but are highly substrate-dependent, often requiring extensive screening of reagents and conditions to achieve high levels of control.

Challenges and Innovations in the Selective Synthesis of 4-Methylene-Pyrazolidines

The synthesis of highly functionalized molecules like this compound is not without its challenges.

Synthetic Challenges:

Precursor Availability: The synthesis relies on the accessibility of the corresponding 4-oxopyrazolidine. While the Boc/Cbz protected ketone is commercially available, its synthesis can be multi-stepped. sigmaaldrich.com

Basicity of Reagents: The strong bases (n-BuLi, NaH) used in Wittig and HWE reactions can be incompatible with other functional groups in more complex substrates. The Boc protecting group, in particular, can be susceptible to cleavage under certain basic or acidic conditions.

Steric Hindrance: The carbonyl at the 4-position of the pyrazolidine ring is flanked by two nitrogen substituents, which can create significant steric hindrance, potentially slowing the rate of olefination, especially with bulky ylides or ketones. wikipedia.org In such cases, the more nucleophilic phosphonate carbanions of the HWE reaction are often more effective than Wittig reagents. nrochemistry.com

Byproduct Removal: A classic challenge of the Wittig reaction is the removal of the triphenylphosphine oxide byproduct, which can be difficult due to its high polarity and crystallinity, often requiring chromatography. The use of the HWE reaction circumvents this issue. wikipedia.org

Innovations: Recent innovations in olefination chemistry aim to address these challenges. The development of catalytic Wittig reactions, for example, seeks to minimize the amount of phosphine-related waste. organic-chemistry.org Furthermore, the use of milder bases in conjunction with additives like lithium salts can help to improve reaction compatibility with sensitive functional groups and, in some cases, influence stereochemical outcomes. wikipedia.org For particularly base-sensitive substrates, alternative olefination methods, such as the Petasis or Tebbe reactions, could also be explored, although these often require organometallic reagents and stricter reaction conditions.

The functionalization of heterocyclic cores remains a vibrant area of research. Overcoming the inherent reactivity patterns and steric constraints of scaffolds like the pyrazolidine ring is key to accessing novel chemical space for drug discovery and material science. nih.govuni-muenster.de

Reactivity and Transformations of 1 Boc 2 Cbz 4 Methylene Pyrazolidine

Transformations Involving the 4-Methylene Group

The exocyclic olefin at the C4 position is a key functional handle for introducing molecular complexity. It is susceptible to a variety of addition and cycloaddition reactions, allowing for the generation of diverse structural motifs.

The double bond of the 4-methylene group can undergo several classic olefin functionalization reactions.

Catalytic Hydrogenation: The methylene (B1212753) group can be readily reduced to a methyl group via catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. researchgate.netresearchgate.net This transformation converts 1-Boc-2-Cbz-4-methylene-pyrazolidine into 1-Boc-2-Cbz-4-methyl-pyrazolidine, creating a chiral center at the C4 position. The hydrogenation of N-heterocycles is a well-established process, often proceeding under mild to moderate temperature and pressure. researchgate.net

Epoxidation: The alkene can be converted into a spirocyclic epoxide, forming 1-Boc-2-Cbz-4,4-spiro-oxiranyl-pyrazolidine. This is commonly achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through chemo-enzymatic methods. mdpi.comyoutube.com For instance, enzymatic systems have been successfully used for the epoxidation of cyclic olefins like N-benzyloxycarbonyl 3-pyrroline, followed by hydrolysis to achieve dihydroxylation. rsc.org Such methods offer high stereocontrol, which would be critical in the synthesis of chiral pyrazolidine (B1218672) derivatives. mdpi.com

Dihydroxylation: The methylene group can be converted to a 1,2-diol, yielding 1-Boc-2-Cbz-4-hydroxymethyl-4-hydroxy-pyrazolidine. This can be achieved through two main stereochemical pathways:

Syn-dihydroxylation: This provides a cis-diol and is typically performed using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) or using cold, dilute potassium permanganate (B83412) (KMnO₄). khanacademy.orgyoutube.com The Sharpless asymmetric dihydroxylation, which uses a catalytic amount of OsO₄ with a chiral cinchona alkaloid ligand, is a powerful method for achieving high enantioselectivity. acsgcipr.org

Anti-dihydroxylation: This proceeds in two steps, beginning with the epoxidation of the alkene as described above. The resulting spiro-epoxide is then subjected to acid-catalyzed ring-opening with water, leading to the formation of a trans-diol. youtube.com Chemo-enzymatic systems have been developed for the asymmetric trans-dihydroxylation of cyclic olefins, providing high enantiomeric excess. rsc.org

Table 1: Functionalization Reactions of the 4-Methylene Group

| Reaction | Reagents & Conditions | Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Methanol (B129727), rt | 1-Boc-2-Cbz-4-methyl-pyrazolidine |

| Epoxidation | m-CPBA, CH₂Cl₂, rt | 1-Boc-2-Cbz-4,4-spiro-oxiranyl-pyrazolidine |

| Syn-Dihydroxylation | 1. OsO₄, NMO, Acetone/H₂O 2. Na₂SO₃ | 1-Boc-2-Cbz-4-hydroxymethyl-4-hydroxy-pyrazolidine (syn) | | Anti-Dihydroxylation | 1. m-CPBA, CH₂Cl₂ 2. H₃O⁺ | 1-Boc-2-Cbz-4-hydroxymethyl-4-hydroxy-pyrazolidine (anti) |

The olefinic bond is an excellent participant in cycloaddition reactions, enabling the construction of spirocyclic ring systems fused to the pyrazolidine core.

[2+1] Cycloaddition (Cyclopropanation): The reaction of the 4-methylene group with a carbene or carbenoid generates a spiro[pyrazolidine-4,1'-cyclopropane] derivative. Several methods are available for cyclopropanation: wikipedia.org

Simmons-Smith Reaction: This classic method uses a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), formed from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. It is known for its stereospecificity and tolerance of various functional groups. wikipedia.org

Catalytic Cyclopropanation: Transition metals, particularly copper(I) nih.govresearchgate.net and rhodium(II), are effective catalysts for the decomposition of diazo compounds (e.g., ethyl diazoacetate) to generate carbenes that readily add to alkenes. This approach allows for the synthesis of functionalized cyclopropanes. researchgate.net

Addition of Dihalocarbenes: Reaction with a dihalocarbene, generated from a haloform (e.g., CHCl₃ or CHBr₃) and a strong base, yields a dihalocyclopropane, which can be a precursor for further transformations. masterorganicchemistry.com

[2+2] Cycloaddition: This reaction, typically induced photochemically, involves the combination of two alkene units to form a cyclobutane (B1203170) ring. libretexts.org The 4-methylene group of the pyrazolidine can react with another alkene (a ketenophile) under UV irradiation to form a spiro[pyrazolidine-4,1'-cyclobutane] system. nih.govyoutube.com The reaction can also occur between two molecules of the pyrazolidine itself. While thermal [2+2] cycloadditions are generally forbidden by orbital symmetry rules, they are allowed for specific substrates like ketenes. libretexts.org Photosensitized cycloadditions can also be employed to achieve this transformation. nih.gov

Reactions of the N-Protected Pyrazolidine Core

The N1-Boc and N2-Cbz protecting groups are orthogonal, meaning one can be selectively removed in the presence of the other. This differential protection is the cornerstone of the synthetic utility of this scaffold, allowing for sequential and regioselective functionalization of the two nitrogen atoms.

The ability to selectively deprotect either nitrogen atom opens the door to a multitude of synthetic pathways.

Selective Deprotection of the Boc Group: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions. Treatment with a strong acid such as trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (B109758) (DCM) at room temperature efficiently removes the Boc group, leaving the Cbz group intact. researchgate.net This reaction yields the corresponding secondary amine, 2-Cbz-4-methylene-pyrazolidine hydrochloride or trifluoroacetate (B77799) salt. Other mild methods, such as using oxalyl chloride in methanol, have also been reported for the deprotection of N-Boc groups on various substrates. nih.gov For certain N-Boc protected heterocycles like pyrazoles, reagents such as NaBH₄ in ethanol (B145695) have been shown to be effective. arkat-usa.org

Selective Deprotection of the Cbz Group: The benzyloxycarbonyl (Cbz) group is classically removed by catalytic hydrogenolysis. This reaction involves hydrogen gas (H₂) and a palladium catalyst (e.g., Pd/C) in a solvent like methanol or ethanol. researchgate.net These conditions are neutral and highly chemoselective, leaving the acid-labile Boc group and the exocyclic double bond untouched. The products of this reaction are the free amine, 1-Boc-4-methylene-pyrazolidine, along with toluene (B28343) and carbon dioxide as byproducts. An alternative method involves using nickel boride, which also shows high chemoselectivity. researchgate.net

Table 2: Selective Deprotection of the Pyrazolidine Nitrogens

| Target Deprotection | Reagents & Conditions | Product | Selectivity |

|---|---|---|---|

| N1-Boc Removal | Trifluoroacetic Acid (TFA), CH₂Cl₂, rt | 2-Cbz-4-methylene-pyrazolidine | Cbz group is stable |

| N2-Cbz Removal | H₂, 10% Pd/C, Methanol, rt | 1-Boc-4-methylene-pyrazolidine | Boc group and olefin are stable |

Following selective deprotection, the newly liberated secondary amine can undergo a variety of standard functionalization reactions.

N-Alkylation: After removal of either the Boc or Cbz group, the resulting free N-H can be alkylated using an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic amine like diisopropylethylamine). nih.gov This allows for the introduction of a wide range of substituents at either the N1 or N2 position in a controlled manner. Enzymatic methods for the regioselective N-alkylation of pyrazoles have also been developed, highlighting advanced strategies for achieving high selectivity. nih.gov Other methods using trichloroacetimidates as electrophiles under acidic conditions have also been reported for pyrazoles. mdpi.com

N-Acylation: The free secondary amine can be readily acylated using acid chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine, to form amides. researchgate.netresearchgate.net This reaction can be used to introduce acyl, benzoyl, or other carbonyl-containing moieties. Eco-friendly methods for the synthesis of N-acyl pyrazole (B372694) derivatives have been developed, utilizing ball milling or microwave assistance. nih.gov

While the pyrazolidine ring is generally stable, it can undergo specific cleavage or rearrangement reactions under certain conditions.

Ring-Opening: The most common ring-opening reaction for pyrazolidines involves the reductive cleavage of the N-N bond. This transformation converts the heterocyclic system into an acyclic 1,3-diamine derivative. Reagents such as samarium(II) iodide (SmI₂) are known to effect this cleavage efficiently. nih.gov Harsher catalytic hydrogenation conditions can also lead to N-N bond scission. csic.es Such reactions are valuable for transitioning from cyclic scaffolds to functionalized linear chains. More recent developments have explored the ring-opening of unstrained cyclic amines via C-N bond cleavage using various catalytic systems. researchgate.net

Rearrangement: Rearrangements of the saturated pyrazolidine ring are less common than those of their unsaturated or salified counterparts. However, rearrangements of related heterocycles, such as the Boulton–Katritzky rearrangement in isoxazolo[4,5-b]pyridines, have been observed under basic conditions. beilstein-journals.org In related pyrazolium (B1228807) salts, unexpected rearrangements involving N-N bond cleavage have been documented to yield 1,2-dihydropyrimidines. rsc.org It is plausible that under specific conditions, such as treatment with a strong base or a Lewis acid, the this compound core could undergo skeletal reorganization, although specific examples for this substrate are not documented. Ring-opening/ring-closing cascade reactions have also been noted in other nitrogen heterocycles like pyrazoles. mdpi.com

Diastereoselective and Regioselective Transformations of the Pyrazolidine Scaffold

The methylene group of this compound is amenable to a range of addition reactions, often proceeding with high levels of diastereoselectivity and regioselectivity. These reactions allow for the controlled installation of new stereocenters at the C4 position of the pyrazolidine ring.

One of the key transformations is the diastereoselective hydroboration-oxidation of the exocyclic alkene. This two-step process typically proceeds with the boron reagent adding to the less hindered face of the double bond, leading to the formation of a hydroxyl group at the C4 position with a defined stereochemistry relative to the substituents on the nitrogen atoms. The regioselectivity of this reaction is excellent, with the boron exclusively adding to the terminal carbon of the methylene group.

Another important class of reactions is catalytic hydrogenation . Depending on the catalyst and reaction conditions employed, the hydrogenation of the double bond can be directed to occur from a specific face of the molecule, resulting in the formation of a methyl group at the C4 position with high diastereoselectivity.

Michael additions to the activated methylene group represent a powerful method for carbon-carbon bond formation. The use of chiral catalysts or auxiliaries can induce high levels of diastereoselectivity in the addition of various nucleophiles, leading to the synthesis of a wide array of 4-substituted pyrazolidine derivatives.

The reactivity of the exocyclic double bond also extends to cycloaddition reactions . For instance, [3+2] cycloadditions with nitrile oxides or azides can provide access to spirocyclic pyrazolidine derivatives with multiple stereocenters, often with a high degree of stereocontrol.

| Transformation | Reagents/Conditions | Product Type | Selectivity |

| Hydroboration-Oxidation | 1. BH3-DMS, THF; 2. H2O2, NaOH | 4-Hydroxymethyl-pyrazolidine | High Diastereoselectivity & Regioselectivity |

| Catalytic Hydrogenation | H2, Pd/C | 4-Methyl-pyrazolidine | High Diastereoselectivity |

| Michael Addition | Nu-, Catalyst | 4-Substituted-pyrazolidine | Diastereoselective |

| [3+2] Cycloaddition | Nitrile Oxide or Azide | Spirocyclic Pyrazolidine | High Diastereoselectivity |

Role as a Synthon in Complex Organic Synthesis

The ability to functionalize the this compound scaffold with high stereochemical control makes it a valuable synthon, or building block, in the synthesis of more complex molecules, particularly those with applications in medicinal chemistry and materials science.

Precursor to Unnatural Amino Acid and Hydrazino Acid Derivatives

A primary application of this compound is its use as a precursor for the synthesis of unnatural amino acids and, more specifically, hydrazino acid derivatives. These modified amino acids are of significant interest as they can be used to create peptides and other polymers with novel structures and functions.

The transformations described in section 4.3 provide access to a variety of 4-substituted pyrazolidines. Subsequent manipulation of the protecting groups and cleavage of the pyrazolidine ring can yield novel hydrazino-proline analogues. For example, oxidative cleavage of the 4-hydroxymethyl-pyrazolidine derivative can lead to the formation of a 4-substituted pyrazolidine-3-carboxylic acid, a constrained hydrazino acid.

The general synthetic route involves:

Diastereoselective functionalization of the methylene group.

Modification of the newly introduced functional group.

Oxidative cleavage of the pyrazolidine ring to unmask the carboxylic acid functionality.

Deprotection of the nitrogen atoms to yield the final hydrazino acid derivative.

This strategy allows for the synthesis of a library of hydrazino acids with diverse substituents at the 4-position, providing valuable tools for drug discovery and peptidomimetic design.

| Starting Material | Key Transformation | Resulting Derivative |

| This compound | Hydroboration-Oxidation followed by Oxidation | 4-Hydroxy-pyrazolidine-3-carboxylic acid |

| This compound | Michael Addition with an alkyl group followed by Oxidation | 4-Alkyl-pyrazolidine-3-carboxylic acid |

Integration into Peptide and Oligomer Chains

The unnatural amino acid and hydrazino acid derivatives synthesized from this compound can be incorporated into peptide and oligomer chains to create novel peptidomimetics and foldamers. The constrained nature of the pyrazolidine ring imparts a specific conformational bias to the peptide backbone, which can be exploited to design molecules with enhanced biological activity, stability, and cell permeability.

The incorporation of these modified amino acids is typically achieved using standard solid-phase or solution-phase peptide synthesis methodologies. The Boc and Cbz protecting groups on the nitrogen atoms are compatible with common peptide coupling conditions and can be selectively removed to allow for chain elongation.

The resulting peptides and oligomers containing these hydrazino-proline analogues often exhibit unique secondary structures, such as turns and helices, which can be critical for their biological function. This makes this compound an important starting material for the development of new therapeutics and advanced materials.

Stereochemical Control and Chirality in 1 Boc 2 Cbz 4 Methylene Pyrazolidine Synthesis

Strategies for Enantioselective and Diastereoselective Synthesis

The creation of the stereogenic centers in 1-Boc-2-Cbz-4-methylene-pyrazolidine necessitates the use of synthetic strategies that can effectively control the three-dimensional arrangement of atoms. Both enantioselective and diastereoselective methods are crucial in accessing specific stereoisomers of this target molecule.

Enantioselective synthesis , which aims to produce one enantiomer in excess over the other, is often achieved through the use of chiral catalysts or reagents that create a chiral environment for the reaction. A prominent strategy for the asymmetric synthesis of the pyrazolidine (B1218672) core involves the [3+2] cycloaddition of azomethine imines with alkenes. digitellinc.comnih.gov This method is highly effective for constructing the five-membered ring with control over the newly formed stereocenters. Organocatalysis, employing chiral amines, has also emerged as a powerful tool for the direct and enantioselective synthesis of pyrazolidine derivatives. digitellinc.com

Diastereoselective synthesis , which controls the formation of one diastereomer over another, is equally critical, especially when multiple stereocenters are being formed in a single reaction. The relative stereochemistry between substituents on the pyrazolidine ring can often be directed by the choice of reactants, catalysts, and reaction conditions. For instance, in palladium-catalyzed carboamination reactions of unsaturated hydrazine (B178648) derivatives, the stereochemical outcome (cis or trans) of the resulting 3,5-disubstituted pyrazolidines can be controlled by manipulating the N-substituent on the hydrazine, which influences the degree of allylic strain in the transition state. nih.gov Similarly, the reduction of 2-pyrazolines can proceed with high diastereoselectivity to yield cis-substituted pyrazolidines.

A hypothetical enantioselective approach to a precursor of this compound could involve a chiral catalyst-mediated reaction. The choice of catalyst and reaction conditions would be paramount in achieving high enantiomeric excess (ee).

| Catalyst System | Reaction Type | Expected Outcome |

| Chiral Phosphoric Acid | [3+2] Cycloaddition | High enantioselectivity in the formation of the pyrazolidine ring. |

| Chiral Amine (e.g., prolinol derivative) | Michael/Hemiaminal Cascade | Enantioselective formation of a functionalized pyrazolidine precursor. |

| Pd-complex with Chiral Ligand | Asymmetric Allylic Alkylation | Enantioselective introduction of a functional group at a specific position. |

Utilization of Chiral Catalysts and Auxiliaries in Pyrazolidine Formation

The formation of the pyrazolidine ring with a defined stereochemistry heavily relies on the use of external chiral influences, namely chiral catalysts and chiral auxiliaries. sigmaaldrich.com

Chiral catalysts are substances that accelerate a chemical reaction and induce chirality in the product without being consumed in the process. sigmaaldrich.com In the context of pyrazolidine synthesis, various catalytic systems have proven effective. Cinchona alkaloid derivatives have been successfully employed as organocatalysts in the enantioselective [3+2] cycloaddition of azomethine imines and ketenes, yielding bicyclic pyrazolidinones with excellent enantioselectivity (up to >99% ee) and good to excellent diastereoselectivity. digitellinc.com Metal complexes incorporating chiral ligands are another mainstay. For example, copper(I) complexes with chiral phosphaferrocene-oxazoline ligands have been used in the [3+2] cycloaddition of azomethine imines to acetylenes, producing pyrazoline derivatives with high enantioselectivity. nih.gov Similarly, palladium catalysts bearing chiral phosphine (B1218219) ligands are instrumental in asymmetric allylic alkylation reactions, a potential route to introduce substituents onto a pre-formed heterocyclic ring. rsc.orgmdpi.com

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. mdpi.com After the desired stereocenter is created, the auxiliary is removed. This strategy has been widely applied in the synthesis of various nitrogen heterocycles. For the synthesis of this compound, a chiral auxiliary could be attached to either the hydrazine precursor or the dienophile. For instance, an Evans-type oxazolidinone auxiliary could be used to control the stereochemistry of an acylation or alkylation reaction on a precursor molecule. sigmaaldrich.com The diastereoselectivity of the reaction is then governed by the steric and electronic properties of the chiral auxiliary.

| Chiral Influence | Example | Application in Pyrazolidine Synthesis | Key Advantage |

| Chiral Catalyst | Cinchona Alkaloid Derivative | Enantioselective [3+2] cycloaddition of azomethine imines. digitellinc.com | High enantioselectivity, catalyst is used in substoichiometric amounts. |

| Chiral Catalyst | Metal Complex with Chiral Ligand (e.g., Cu(I)-phosphaferrocene) | Enantioselective [3+2] cycloaddition reactions. nih.gov | High turnover numbers and enantioselectivity. |

| Chiral Auxiliary | Evans Oxazolidinone | Diastereoselective alkylation or acylation of a pyrazolidine precursor. sigmaaldrich.com | Predictable stereochemical outcome, auxiliary can often be recovered. |

| Chiral Auxiliary | (R)- or (S)-α-methylbenzylamine | Diastereoselective aza-Michael reactions to form substituted isoindolinones. beilstein-journals.org | Can be easily incorporated and removed. |

Determination and Control of Relative and Absolute Configuration

The determination of the relative and absolute configuration of the synthesized this compound is a critical step to validate the success of the stereoselective synthesis. Various analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly 1H NMR, is a powerful tool for determining the relative stereochemistry of diastereomers. The coupling constants (J-values) between adjacent protons and the Nuclear Overhauser Effect (NOE) can provide information about the spatial arrangement of substituents on the pyrazolidine ring. For instance, the observation of a large coupling constant between two vicinal protons often indicates a trans relationship, while a smaller coupling constant suggests a cis relationship.

X-ray crystallography provides an unambiguous determination of both the relative and absolute configuration of a crystalline compound. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional structure of the molecule can be elucidated.

The control of the relative and absolute configuration is intrinsically linked to the synthetic strategy employed. As discussed in the previous sections, the choice of a specific enantiomer of a chiral catalyst or auxiliary will determine the absolute configuration of the product. For example, using a (R)-configured chiral catalyst will ideally lead to the formation of one enantiomer of the product, while the (S)-configured catalyst will produce the opposite enantiomer. The relative configuration is often dictated by the mechanism of the reaction and the steric and electronic interactions in the transition state. For instance, in cycloaddition reactions, the approach of the reactants is governed by minimizing steric hindrance, leading to a preferred diastereomer.

Diastereodivergent Synthetic Processes

Diastereodivergent synthesis refers to a process where either diastereomer of a product can be selectively formed from a common starting material by simply changing the reaction conditions or the catalyst. This approach offers significant flexibility and efficiency in accessing a full set of stereoisomers.

A key strategy for achieving diastereodivergence in the synthesis of pyrazolidine derivatives involves modulating the steric interactions in the transition state. For example, in the palladium-catalyzed carboamination of unsaturated hydrazines, the stereochemical outcome can be switched from cis to trans by altering the protecting group on the nitrogen atom of the hydrazine. nih.gov A smaller protecting group may favor a transition state leading to the cis product, while a bulkier protecting group can enforce a different transition state geometry that results in the trans product due to the minimization of allylic strain.

Applying this concept to the synthesis of this compound, one could envision a scenario where a common precursor is subjected to different catalytic systems to selectively generate either the cis or trans diastereomer with respect to substituents at other positions on the ring.

| Condition/Catalyst | Stereochemical Outcome | Rationale |

| Catalyst System A (e.g., specific ligand) | Diastereomer 1 | Favors a specific transition state geometry. |

| Catalyst System B (e.g., different ligand or additive) | Diastereomer 2 | Alters the transition state to favor the alternative diastereomer. |

Implementation of Double Asymmetric Induction Methodologies

Double asymmetric induction, also known as double stereodifferentiation, is a powerful strategy where both the substrate and the reagent (or catalyst) are chiral. beilstein-journals.org This can lead to a significant enhancement of stereoselectivity when the chiral elements of the substrate and the reagent are "matched," resulting in a highly favored transition state. Conversely, a "mismatched" pair, where the chiral elements oppose each other, can lead to lower stereoselectivity or even the formation of the opposite diastereomer.

In the context of synthesizing this compound, a double asymmetric induction approach could involve the reaction of a chiral, non-racemic pyrazolidine precursor with a chiral reagent or catalyst. For instance, a chiral hydrazine derivative could be reacted with a chiral dienophile in a [3+2] cycloaddition reaction catalyzed by a chiral Lewis acid. The stereochemical outcome would be influenced by the inherent chirality of both the hydrazine and the dienophile, as well as the chiral environment created by the catalyst.

The stereochemical outcome of such a reaction can be predicted by considering the Felkin-Ahn model or other similar models for nucleophilic addition to chiral carbonyls or imines, where the incoming nucleophile approaches from the least hindered face. The combination of these chiral influences can lead to very high levels of diastereoselectivity.

An example of a reaction where double asymmetric induction could be applied is the diastereoselective intramolecular aza-Michael reaction. By using a chiral auxiliary on the nitrogen nucleophile and a chiral catalyst, the formation of a specific diastereomer of the resulting heterocyclic product can be highly favored. beilstein-journals.org

Mechanistic Investigations of 1 Boc 2 Cbz 4 Methylene Pyrazolidine Formation Pathways

Elucidation of Reaction Mechanisms in Cycloaddition and Cyclization Reactions

The formation of the pyrazolidine (B1218672) ring system, particularly with the exocyclic methylene (B1212753) group, is often achieved through cycloaddition or intramolecular cyclization strategies. The primary mechanistic pathways considered are [3+2] cycloaddition reactions and palladium-catalyzed intramolecular cyclizations.

[3.2] Cycloaddition Reactions:

A prevalent method for constructing the pyrazolidine core involves the [3+2] cycloaddition of an azomethine imine with an appropriate allene (B1206475). Azomethine imines are 1,3-dipoles that readily react with dipolarophiles to form five-membered heterocyclic rings. mdpi.com In the context of 1-Boc-2-Cbz-4-methylene-pyrazolidine synthesis, the azomethine imine would be generated in situ from a suitably substituted hydrazine (B178648) derivative. The general mechanism for such a reaction is depicted below.

The reaction is typically concerted, proceeding through a pericyclic transition state. youtube.com The frontier molecular orbitals (FMOs) of the 1,3-dipole (HOMO) and the dipolarophile (LUMO) must overlap constructively for the reaction to be thermally allowed. youtube.com The regioselectivity of the cycloaddition is dictated by the electronic and steric properties of both the azomethine imine and the allene. For instance, in related systems, the use of different ligands in copper-catalyzed reactions has been shown to completely reverse the regioselectivity of the cycloaddition. mdpi.com

Intramolecular Cyclization Reactions:

An alternative and powerful strategy involves the intramolecular cyclization of a linear precursor. For example, a common approach is the palladium-catalyzed intramolecular hydroamination or carboamination of an appropriately functionalized hydrazine derivative containing an allene or alkyne moiety. These reactions often proceed through a series of steps involving oxidative addition, migratory insertion, and reductive elimination.

In a hypothetical intramolecular hydroamination pathway to form this compound, a palladium(0) catalyst would first coordinate to the allene. Subsequent intramolecular attack by the nitrogen nucleophile would lead to the formation of a five-membered ring, followed by protonolysis to regenerate the catalyst and yield the final product. The choice of ligands on the palladium catalyst is critical in controlling the efficiency and stereoselectivity of the cyclization.

Identification and Characterization of Key Intermediates

The direct observation and characterization of reaction intermediates are paramount for validating proposed mechanisms. In the synthesis of this compound, several transient species are postulated.

Azomethine Imines: In [3+2] cycloaddition pathways, the formation of the azomethine imine from a hydrazine precursor is a key step. These 1,3-dipoles are often highly reactive and are typically generated in situ. mdpi.com Their presence can sometimes be inferred through trapping experiments or spectroscopic methods under specialized conditions.

Palladium-Allyl Complexes: In palladium-catalyzed intramolecular cyclizations involving an allene, the formation of a π-allyl palladium intermediate is a likely event. This intermediate would arise from the coordination of the Pd(0) catalyst to the allene, followed by an intramolecular nucleophilic attack by the hydrazine nitrogen. Characterization of such organometallic intermediates often requires advanced spectroscopic techniques like multinuclear NMR spectroscopy.

Hemiaminal Intermediates: In syntheses that involve the reaction of a hydrazine with a carbonyl compound to form a precursor for cyclization, hemiaminal intermediates are expected. Recent computational and experimental studies on the formation of related heterocyclic systems have provided evidence for the existence of surprisingly stable hemiaminal intermediates, which were characterized by NMR spectroscopy. nih.gov

The table below summarizes potential intermediates and the methods used for their characterization in analogous systems.

| Intermediate Type | Formation Pathway | Characterization Methods (in related systems) |

| Azomethine Imine | In situ from hydrazine derivatives | Trapping experiments, Low-temperature NMR |

| π-Allyl Palladium Complex | Pd-catalyzed intramolecular cyclization | Multinuclear NMR, X-ray crystallography |

| Hemiaminal | Hydrazine + Carbonyl condensation | NMR spectroscopy nih.gov |

Computational Chemistry Approaches to Reaction Energetics and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms, predicting reaction energetics, and understanding selectivity. nih.govrsc.org For the formation of this compound, computational studies can provide insights that are difficult to obtain experimentally.

Mapping Reaction Energy Profiles: DFT calculations can be used to map the potential energy surface of the reaction, identifying transition states and intermediates. rsc.org This allows for the determination of activation energies for competing pathways, thereby predicting the most likely reaction mechanism. For example, in the formation of pyrazinyl and pyridinyl bis-azomethines, DFT was used to investigate different reaction sequences, such as addition-dehydration versus addition-addition-dehydration pathways, and to highlight the catalytic role of solvent molecules. nih.gov

Understanding Selectivity: Computational models can rationalize the origins of regio- and stereoselectivity. By comparing the energies of different transition states leading to various isomers, the observed product distribution can be explained. For instance, in the oxidative aromatization of pyrazolines, computational studies have elucidated the mechanism and confirmed a concerted oxidation process. rsc.org

The table below illustrates the application of computational methods in studying similar heterocyclic formations.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Transition state searching, Reaction path analysis | Determination of activation barriers, Identification of key intermediates, Elucidation of concerted vs. stepwise mechanisms. nih.govrsc.org |

| Molecular Docking | - | - |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density | Characterization of bonding in transition states |

Influence of Boc and Cbz Protecting Groups on Reaction Pathways and Stereoselectivity

The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are not merely passive spectators in the synthesis of this compound; they exert significant electronic and steric influence on the reaction pathways and stereochemical outcomes. studysmarter.co.uk

Electronic Effects: Both Boc and Cbz are electron-withdrawing groups that decrease the nucleophilicity of the nitrogen atoms to which they are attached. This can influence the rate of cyclization reactions. The carbamate (B1207046) nature of these groups also introduces the possibility of delocalization of the nitrogen lone pair, which can affect the geometry and reactivity of intermediates.

Steric Hindrance: The bulky nature of the Boc group, in particular, can play a crucial role in directing the stereochemical course of the reaction. In cycloaddition reactions, the steric clash between the protecting groups and substituents on the dipolarophile can favor the formation of one diastereomer over another. Similarly, in intramolecular cyclizations, the steric demands of the Boc and Cbz groups can influence the conformation of the transition state, thereby controlling the facial selectivity of the ring-closing step. In syntheses of related pyrrolizidine (B1209537) alkaloids, the N-Boc group is a common feature used to direct the stereochemistry of subsequent reactions. nih.gov

Conformational Rigidity: The presence of the Cbz group can introduce a degree of rigidity to the molecule due to the planar nature of the amide bond and the aromatic ring. This can pre-organize the linear precursor into a conformation that is more amenable to cyclization, potentially lowering the activation energy for the desired transformation. Studies on N-acylpyrazolidines have shown that the nature of the acyl group (like Boc and Cbz) impacts the conformational preferences of the pyrazolidine ring. csic.es

The strategic placement of these protecting groups is therefore a key element in the design of a successful synthesis, allowing for fine-tuning of reactivity and control over the three-dimensional structure of the final product. organic-chemistry.org

Advanced Applications in Chemical Synthesis

Development of Novel Building Blocks for Organic Synthesis

The intrinsic structural features of 1-Boc-2-cbz-4-methylene-pyrazolidine make it an exemplary starting material for the generation of more complex molecular entities. The presence of an exocyclic methylene (B1212753) group attached to the pyrazolidine (B1218672) core provides a reactive handle for a variety of chemical transformations. This functionality allows for its elaboration into a plethora of substituted pyrazolidine derivatives, which are themselves valuable building blocks in medicinal chemistry and materials science.

The dual protection of the pyrazolidine nitrogens with both tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups offers orthogonal deprotection strategies. This differential protection is a key feature that enhances its utility as a building block, allowing for selective functionalization at either nitrogen atom at different stages of a synthetic sequence. This level of control is crucial for the regioselective introduction of substituents, a critical aspect in the synthesis of complex target molecules.

The 4-methylene-pyrazolidine core can be considered a masked version of a 4-substituted pyrazolidine. The exocyclic double bond is amenable to a range of transformations, including but not limited to:

Hydrogenation: to produce 4-methyl-pyrazolidine derivatives.

Oxidative cleavage: to yield 4-oxo-pyrazolidine (a pyrazolidinone).

Michael additions: with various nucleophiles to introduce a wide array of substituents at the 4-position.

These transformations convert a relatively simple starting material into a diverse set of functionalized building blocks, underscoring the value of this compound in synthetic organic chemistry.

| Transformation | Reagents and Conditions | Product Type |

| Hydrogenation | H₂, Pd/C | 4-Methyl-pyrazolidine |

| Oxidative Cleavage | O₃ then Me₂S | 4-Oxo-pyrazolidine |

| Michael Addition | Nu-H, base | 4-Substituted-methyl-pyrazolidine |

Contribution to Methodological Advancements in Heterocyclic Chemistry

The reactivity of the exocyclic methylene group in this compound has been leveraged to pioneer new methodologies in heterocyclic chemistry, particularly in the realm of cycloaddition reactions. The electron-rich double bond acts as an excellent dienophile or dipolarophile in various cycloaddition strategies.

One of the most significant contributions is its use in [3+2] cycloaddition reactions . For instance, the reaction of similar 4-methylenepyrazolidine derivatives with nitrile oxides generates spiro-fused pyrazolidinyl-isoxazoline scaffolds. This type of transformation is highly valuable as it allows for the rapid construction of complex, three-dimensional heterocyclic systems from relatively simple precursors. The resulting spirocyclic compounds possess unique spatial arrangements of atoms, a desirable feature in the design of bioactive molecules.

Furthermore, the methylene-pyrazolidine core can participate in [4+2] cycloaddition reactions (Diels-Alder reactions) , where it can act as the dienophile. By reacting with a suitable diene, it is possible to construct fused bicyclic systems containing the pyrazolidine ring. The stereochemical outcome of these reactions can often be controlled by the choice of catalysts and reaction conditions, providing access to specific stereoisomers.

These methodological advancements, enabled by the unique reactivity of this compound and its analogs, expand the toolbox of synthetic chemists for the assembly of novel and complex heterocyclic frameworks.

| Cycloaddition Type | Reaction Partner | Resulting Scaffold |

| [3+2] Cycloaddition | Nitrile Oxides | Spiro-fused pyrazolidinyl-isoxazolines |

| [4+2] Cycloaddition | Dienes | Fused bicyclic pyrazolidines |

Utility in the Preparation of Scaffolds for Chemical Probe Design